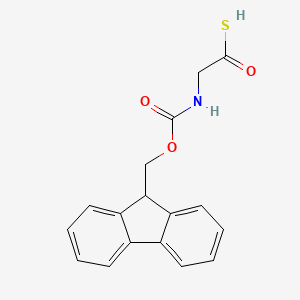

Fmoc-2-aminoethanethioic S-acid

CAS No.:

Cat. No.: VC16527146

Molecular Formula: C17H15NO3S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15NO3S |

|---|---|

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)ethanethioic S-acid |

| Standard InChI | InChI=1S/C17H15NO3S/c19-16(22)9-18-17(20)21-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,20)(H,19,22) |

| Standard InChI Key | NPJCLVLAVAZHRG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)S |

Introduction

Structural and Chemical Properties

Molecular Architecture

Fmoc-2-aminoethanethioic S-acid (IUPAC: 2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]ethanethioic S-acid) consists of a thioic acid (–COSH) group at the terminal carbon, an amine group at the α-position protected by an Fmoc group, and a two-carbon backbone. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), provides steric protection and facilitates selective deprotection under mild basic conditions (e.g., piperidine) . The thioic acid moiety introduces unique reactivity, enabling thioesterification and participation in native chemical ligation (NCL) .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogous Fmoc-amino acids exhibit predictable trends:

| Property | Typical Range for Fmoc-Amino Acids | Relevance to Fmoc-2-Aminoethanethioic S-Acid |

|---|---|---|

| Molecular Weight | 300–450 g/mol | Estimated ~350–400 g/mol |

| Solubility | Moderate in DMF, DCM | Likely soluble in polar aprotic solvents |

| Stability | Sensitive to acid/base hydrolysis | Thioic acid may enhance susceptibility to oxidation |

| Melting Point | 100–200°C | Dependent on crystallinity and purity |

The thioic acid group’s electronegativity and hydrogen-bonding capacity distinguish it from carboxylic acid analogs, influencing solubility and intermolecular interactions .

Synthesis and Modification Strategies

Solid-Phase Synthesis Approaches

The synthesis of Fmoc-2-aminoethanethioic S-acid likely parallels methodologies for Fmoc-N-Me-AA-OH derivatives, which employ 2-chlorotrityl chloride (2-CTC) resins to temporarily protect carboxylic acids during alkylation . A hypothetical pathway involves:

-

Resin Loading: Attachment of 2-aminoethanethioic acid to 2-CTC resin via its thioic acid group.

-

Fmoc Protection: Treatment with Fmoc-Osu (Fmoc-OSu) to protect the α-amino group.

-

Cleavage: Mild acidic conditions (e.g., 1% trifluoroacetic acid) to release the Fmoc-protected product .

Solution-Phase Synthesis

Alternative routes may utilize:

-

Thioesterification: Reaction of Fmoc-protected 2-aminoethanol with thiocarboxylic acids.

-

Oxidation: Controlled oxidation of Fmoc-2-aminoethanethiol precursors.

Critical challenges include preventing racemization at the α-carbon and minimizing thioic acid oxidation. The use of 2-CTC resins, as demonstrated for Fmoc-βAla-OH and Fmoc-Thr(tBu)-OH, could mitigate these issues by enabling stepwise, controlled reactions .

Applications in Peptide Science

Native Chemical Ligation (NCL)

Thioic acids serve as key intermediates in NCL, a technique for assembling large peptides. The thioester moiety in Fmoc-2-aminoethanethioic S-acid could facilitate chemoselective ligation between unprotected peptide fragments, enhancing synthetic efficiency .

Peptide Backbone Modification

Incorporating thioic acid residues into peptides alters backbone flexibility and hydrogen-bonding networks, potentially improving proteolytic stability and bioavailability. For example, N-methylation of Fmoc-amino acids, as explored in PMC studies, enhances metabolic resistance . Similar benefits may arise from thioic acid integration.

Analytical and Characterization Data

Chromatographic Profiles

Hypothetical HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) would likely show:

-

Retention Time: 5–7 minutes (comparable to Fmoc-βAla-OH at 5.25 minutes) .

-

Purity: >95% achievable via optimized solid-phase synthesis .

Spectroscopic Signatures

-

IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (Fmoc carbonyl), ~2550 cm⁻¹ (S–H, weak).

-

NMR: Distinct Fmoc aromatic protons (δ 7.2–7.8 ppm), α-proton (δ 4.0–4.5 ppm).

Future Directions and Challenges

Advancing the utility of Fmoc-2-aminoethanethioic S-acid necessitates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume